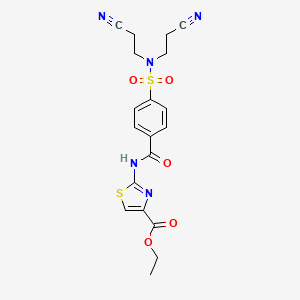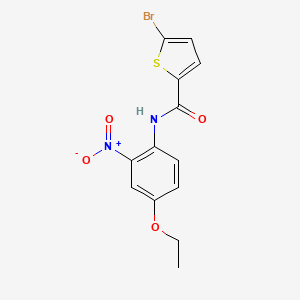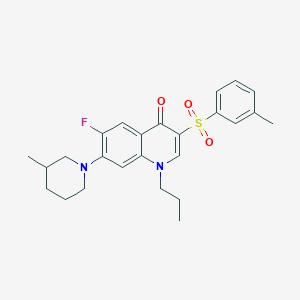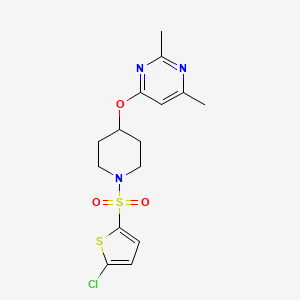![molecular formula C9H9Cl2NO B2430744 N-[(2,6-dichlorophenyl)methyl]acetamide CAS No. 661478-10-0](/img/structure/B2430744.png)
N-[(2,6-dichlorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dichlorophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is also known by its IUPAC name, N-(2,6-dichlorobenzyl)acetamide . This compound is typically found in a powder form and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dichlorophenyl)methyl]acetamide involves the reaction of 2,6-dichlorobenzyl chloride with acetamide under specific conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to maximize yield and purity . The product is then purified through crystallization or distillation techniques to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,6-dichlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2,6-dichlorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(2,6-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[(2,6-dichlorophenyl)methyl]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties . Its dichlorophenyl group contributes to its stability and reactivity, making it suitable for various applications . Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(13)12-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIORNLJCVXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430662.png)
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)



![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)


![5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride](/img/structure/B2430682.png)

